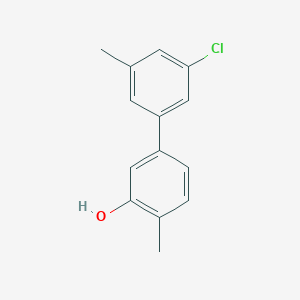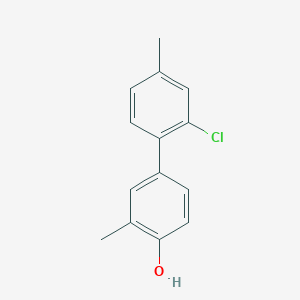
5-(3-Chloro-5-methylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-methylphenyl)-2-methylphenol, 95% (CMP 95%) is a chemical compound with a wide range of applications in the scientific research field. It is a synthetic phenol compound that is used in various laboratory experiments and has been studied for its potential in various biochemical and physiological processes.
Applications De Recherche Scientifique
CMP 95% is used in various scientific research applications, such as in the synthesis of other compounds, in the study of cell signaling pathways, in the study of enzyme inhibition, and in the study of drug metabolism. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-5-methylphenol and 3-chloro-2-methylphenol.
Mécanisme D'action
The mechanism of action of CMP 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed to interact with certain receptors, such as the serotonin receptor, and to affect cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP 95% have not yet been fully studied. However, it is believed to affect the metabolism of certain drugs, such as opioids and benzodiazepines, and to affect the activity of certain enzymes, such as cytochrome P450. It is also believed to interact with certain receptors, such as the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMP 95% in laboratory experiments include its low cost, its availability, and its stability. It is also relatively safe to handle, as it is not highly toxic. The main limitation of using CMP 95% in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of CMP 95%. These include further research into its effects on cell signaling pathways, its effects on drug metabolism, and its effects on enzyme inhibition. Additionally, further research into its potential applications in medicine and pharmacology could be beneficial. Finally, further research into its solubility and stability could help to optimize its use in laboratory experiments.
Méthodes De Synthèse
CMP 95% is synthesized by the reaction of a chloro-substituted benzene and a methyl-substituted phenol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 80-100°C for about one hour. The reaction produces CMP 95% as the main product, along with some byproducts such as 2-chloro-5-methylphenol and 3-chloro-2-methylphenol.
Propriétés
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(7-13(15)6-9)11-4-3-10(2)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQAVGDKGWXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683860 |
Source


|
| Record name | 3'-Chloro-4,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-80-7 |
Source


|
| Record name | 3'-Chloro-4,5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














